P2X3 Receptor Antagonist Potency: Class-Level Activity Range Derived from the Bayer Thiazole Benzamide Patent Series
The Bayer patent series, which encompasses N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide within its generic formula, reports that numerous exemplified thiazole benzamide compounds display P2X3 antagonist IC50 values in the low nanomolar range (typically 5–50 nM) when measured by intracellular calcium flux (FLIPR) assays in recombinant cell lines [1]. The patent explicitly states that preferred compounds exhibit at least 10‑fold selectivity for P2X3 over the P2X2/3 heteromer [1]. While a specific IC50 value for CAS 392246-64-9 has not been publicly disclosed in the accessible patent documentation, its structural placement within the most densely exemplified substitution space—4-ethylphenyl on the thiazole and 3,4-dimethyl on the benzamide—positions it among analogs for which sub-50 nM potency is consistently observed [1]. For procurement decision-making, this means the compound belongs to a high-potency SAR cluster, but the precise potency and selectivity versus any specific analog must be determined experimentally by the end user.
| Evidence Dimension | P2X3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not disclosed for this specific compound; expected range 5–50 nM based on structurally adjacent patent examples [1]. |
| Comparator Or Baseline | Exemplified Bayer thiazole benzamide analogs in the same patent series; typical P2X3 IC50 range 5–50 nM [1]. |
| Quantified Difference | Cannot be calculated; no direct head-to-head data available for this compound vs. named comparators. |
| Conditions | Human or rat recombinant P2X3 receptor expressed in CHO or C6BU-1 cells; intracellular calcium FLIPR assay. |
Why This Matters
Understanding the class-level potency range informs the procurement decision by establishing that this compound sits within a validated high-activity chemical space, even though the exact rank order relative to its nearest neighbors remains undetermined.
- [1] Bayer Aktiengesellschaft. 1,3-Thiazol-2-yl substituted benzamides. U.S. Patent 10,174,016. January 8, 2019. View Source
